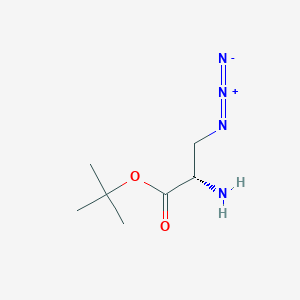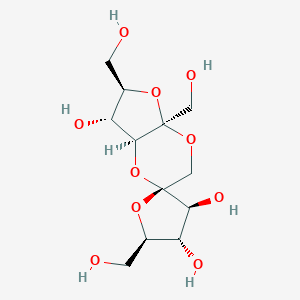
N-methyl-N-(3-nitropyridin-4-yl)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-nitropyridin-4-yl)nitramide, commonly known as TATB, is a high-performance explosive material that has gained significant interest in the field of scientific research. TATB is a highly stable and insensitive explosive that has various applications in military and civilian industries.
Wirkmechanismus
TATB is a primary explosive that undergoes rapid decomposition when subjected to heat, shock, or friction. The decomposition of TATB results in the release of a large amount of energy, which is used to initiate the detonation of secondary explosives. The mechanism of action of TATB is complex and involves various chemical reactions, including the formation of free radicals and the release of gaseous products.
Biochemical and Physiological Effects
TATB is a highly stable and insensitive explosive that does not have any significant biochemical or physiological effects on living organisms. TATB is not toxic and does not pose any significant health hazards to humans or animals. However, exposure to TATB dust or vapors can cause respiratory irritation and other minor health effects.
Vorteile Und Einschränkungen Für Laborexperimente
TATB has various advantages and limitations for lab experiments. One of the significant advantages of TATB is its high thermal stability and insensitivity to shock and friction, which makes it an ideal explosive material for testing the performance of other explosives. However, the synthesis of TATB is a complex and challenging process that requires specialized equipment and expertise, which limits its availability for lab experiments.
Zukünftige Richtungen
The future directions for TATB research include the development of new synthesis methods that are more efficient and cost-effective. The use of TATB in the production of plastic bonded explosives is also an area of active research, with the aim of improving the safety, stability, and performance of these explosives. Additionally, the use of TATB in the production of new energetic materials and propellants is an area of research that has significant potential for future applications.
Conclusion
In conclusion, TATB is a highly stable and insensitive explosive material that has various applications in military and civilian industries. TATB has unique properties that make it an ideal material for testing the performance of other explosives and for the production of plastic bonded explosives. The synthesis of TATB is a complex and challenging process that requires specialized equipment and expertise. The future directions for TATB research include the development of new synthesis methods, the use of TATB in the production of new energetic materials, and the improvement of the safety, stability, and performance of plastic bonded explosives.
Synthesemethoden
TATB is synthesized by the nitration of 3,5-dinitropyridine with methylamine nitrate in the presence of sulfuric acid. The resulting product is then purified using recrystallization techniques to obtain pure TATB crystals. The synthesis of TATB is a complex and challenging process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
TATB has gained significant interest in the field of scientific research due to its unique properties, including high thermal stability, insensitivity to shock and friction, and high energy density. TATB has various applications in military and civilian industries, including rocket propellants, detonators, and explosive charges. TATB is also used in the production of plastic bonded explosives, which have significant advantages over traditional explosives in terms of safety, stability, and performance.
Eigenschaften
CAS-Nummer |
104503-82-4 |
|---|---|
Molekularformel |
C6H6N4O4 |
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
N-methyl-N-(3-nitropyridin-4-yl)nitramide |
InChI |
InChI=1S/C6H6N4O4/c1-8(10(13)14)5-2-3-7-4-6(5)9(11)12/h2-4H,1H3 |
InChI-Schlüssel |
ITGRUAVJCYFZPV-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=NC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CN(C1=C(C=NC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
4-Pyridinamine,N-methyl-N,3-dinitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)








![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
